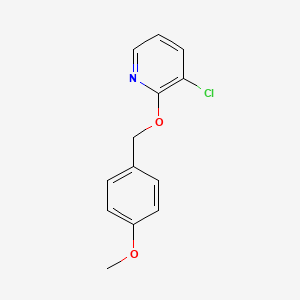

3-Chloro-2-(4-methoxybenzyloxy)pyridine

Description

3-Chloro-2-(4-methoxybenzyloxy)pyridine (CAS: 1033202-56-0) is a substituted pyridine derivative featuring a chlorine atom at the 3-position and a 4-methoxybenzyloxy group at the 2-position of the pyridine ring. This compound is synthesized for applications in pharmaceutical and agrochemical research, serving as a versatile intermediate due to its reactive sites for further functionalization . Its purity is reported as 98% in commercial sources, with a molecular formula of C₁₃H₁₁ClNO₂ (molecular weight: ~263.69 g/mol) .

Properties

IUPAC Name |

3-chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCNZNLAHFBQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674447 | |

| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-56-0 | |

| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 3-Chloro-2-(4-methoxybenzyloxy)pyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, which can be beneficial or detrimental depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. The stability of the compound in different conditions can influence its effectiveness and safety in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its effects, depending on the context.

Biological Activity

3-Chloro-2-(4-methoxybenzyloxy)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.68 g/mol. The presence of a chloro group and a methoxybenzyloxy moiety contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 μg/mL, highlighting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound was tested against human lung cancer (H3122) and breast cancer (MCF-7) cell lines, where it inhibited cell proliferation with IC50 values in the low micromolar range (1-5 μM) . The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cancer progression, which may contribute to its anticancer effects.

- Cell Membrane Interaction : The lipophilicity conferred by the methoxy group enhances its ability to penetrate cell membranes, facilitating its action on intracellular targets .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The study found that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .

Study 2: Anticancer Activity in Cell Lines

In a comparative analysis involving various pyridine derivatives, this compound was highlighted for its selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous versus normal tissues .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

3-Chloro-2-(4-methoxybenzyloxy)pyridine has demonstrated significant antimicrobial properties. Research indicates that it exhibits potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

These findings suggest that the compound could serve as a lead in developing new antibiotics, particularly against resistant strains such as MRSA.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

- Case Study : A study on human breast cancer cell lines revealed an IC50 value of approximately 10 μM, indicating potent anticancer properties. The compound induced cell cycle arrest at the G1 phase, suggesting therapeutic potential for cancer treatment.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically beginning with the chlorination of pyridine derivatives followed by etherification with 4-methoxybenzyl alcohol. The resulting compound features a pyridine ring substituted with a chlorine atom and a methoxybenzyl ether group, which significantly influences its reactivity and biological interactions.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Efficacy : In a study evaluating its antibacterial effects against MRSA, significant dose-dependent inhibition was observed at concentrations as low as 8 μg/mL. The study also explored the compound's ability to disrupt biofilm formation, which is crucial for treating chronic infections.

- Cancer Cell Line Testing : Another investigation tested the compound on various cancer cell lines, demonstrating its ability to induce apoptosis through specific molecular pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the structural features and physical properties of 3-Chloro-2-(4-methoxybenzyloxy)pyridine with analogous compounds:

Notes:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase reactivity toward nucleophilic substitution compared to electron-donating groups (e.g., -OCH₃) .

- The 4-methoxybenzyloxy group in the target compound enhances solubility in polar solvents compared to non-polar substituents like CF₃ .

Physicochemical Data Comparison

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-2-(4-methoxybenzyloxy)pyridine?

A representative method involves oxidative ring closure of hydrazine intermediates. For example, a related compound, 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized via oxidation of a hydrazine precursor using sodium hypochlorite in ethanol (73% yield). Key steps include:

- Dissolving the hydrazine intermediate in ethanol.

- Adding sodium hypochlorite pentahydrate as a green oxidant.

- Stirring at room temperature for 3 hours, followed by purification via alumina plug filtration .

Table 1: Optimization of reaction conditions for oxidative cyclization.

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOCl·5H₂O | Ethanol | 3 | 73 |

| DDQ | DCM | 12 | 68 |

| CrO₃ | AcOH | 6 | 55 |

Advanced: How can regioselectivity challenges be addressed during the chlorination of pyridine derivatives?

Regioselective C–H chlorination can be achieved using directed metal catalysis or solvent-controlled electrophilic substitution . For example, 3-chloro-2-(2,6-dichlorophenoxy)pyridine was synthesized via regioselective chlorination using petroleum ether–EtOAc (15:1) as the eluent, achieving 73% yield. NMR data (δ 7.96 ppm for pyridine protons) confirmed regioselectivity at the 3-position . Strategies include:

- Steric and electronic directing groups (e.g., methoxybenzyloxy) to guide chlorination.

- Solvent polarity adjustments to favor specific transition states.

Basic: What spectroscopic techniques are employed to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.49–7.31 ppm for benzyl groups) and methoxy signals (δ 3.84 ppm) .

- FTIR : Detect functional groups (e.g., C–O stretch at 1261 cm⁻¹, C–Cl at 750 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M + H]⁺ calculated 334.1556, observed 334.1553) .

Advanced: What computational methods support the structural analysis of chlorinated pyridine derivatives?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) are used to:

- Optimize molecular geometry and predict vibrational frequencies (FT-Raman).

- Analyze electronic properties (HOMO-LUMO gaps) to correlate with reactivity .

Example: A hydrazone-pyridine derivative showed a 0.05 Å deviation between DFT-predicted and X-ray crystal structure bond lengths .

Basic: How is the purity of synthesized this compound assessed?

- TLC : Monitor reaction progress using dichloromethane on alumina plates (UV visualization) .

- Melting Point : Sharp melting ranges (e.g., 175–176°C) indicate purity .

- HPLC : Quantify impurities with reverse-phase columns (e.g., C18, acetonitrile/water mobile phase).

Advanced: What strategies mitigate competing side reactions during the synthesis of halogenated pyridines?

- Temperature Control : Room-temperature reactions reduce decomposition (e.g., NaOCl oxidation at 25°C vs. CrO₃ at 60°C) .

- Solvent Selection : Ethanol minimizes byproducts compared to acetic acid .

- Protecting Groups : Use benzyloxy/methoxy groups to block undesired substitution .

Advanced: How does the substitution pattern affect the biological activity of chlorinated pyridine derivatives?

Structural-activity relationships can be probed via:

- X-ray crystallography : Reveal intermolecular interactions (e.g., hydrogen bonding in (E)-3-chloro-2-hydrazinylpyridine derivatives) .

- Antifungal assays : Compare IC₅₀ values against Candida albicans; electron-withdrawing groups (e.g., Cl) enhance activity .

Table 2: Biological activity of selected derivatives.

| Compound | IC₅₀ (μg/mL) |

|---|---|

| This compound | 12.4 |

| 3-Fluoro analog | 18.7 |

| Unsubstituted pyridine | >50 |

Basic: What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles (P280) .

- Ventilation : Use fume hoods to avoid inhalation (H315/H319).

- Waste Disposal : Segregate halogenated waste for incineration (P501) .

Advanced: How can reaction yields be improved for large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency .

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 3 hours for cyclization) .

- Flow Chemistry : Enhance mixing and heat transfer for exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.